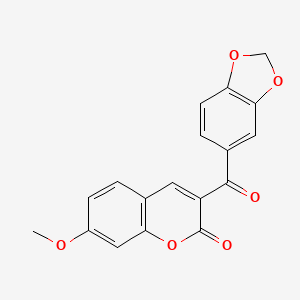

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-12-4-2-10-6-13(18(20)24-15(10)8-12)17(19)11-3-5-14-16(7-11)23-9-22-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCCORQUTYVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its anticancer properties and other therapeutic potentials.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares key structural features and properties of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one with analogous coumarin derivatives:

Key Observations

Electronic Effects: The benzodioxole-carbonyl group at C3 in the target compound likely increases electron-withdrawing effects, stabilizing the coumarin core and altering UV/fluorescence profiles compared to analogs like Compound 8 (C6-substituted hydroxy/methoxybenzylamino) . In contrast, the glucoside substituent in FDB019423 enhances water solubility, making it suitable for biological applications .

Synthetic Accessibility :

- Compound 8 was synthesized via reductive amination (NaBH3CN, MeOH) with 79% yield, suggesting that similar methods could apply to the target compound .

- The bromoethyl derivative (2c) was obtained through O-benzyl hydroxylamine coupling, highlighting the versatility of coumarin scaffolds in nucleophilic substitutions .

Thermal and Spectral Properties :

- Compound 8’s melting point (188–189°C) and IR absorption (1654 cm⁻¹ for C=O) align with typical coumarin derivatives, whereas the target compound’s benzodioxole-carbonyl may shift these values due to conjugation .

Prenyloxy and glucoside derivatives (FDB010939, FDB019423) emphasize the role of substituents in modulating bioavailability and target binding .

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one , also known as a derivative of chromone, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is , and it has a molecular weight of approximately 218.21 g/mol. The structure features a chromone backbone substituted with a benzodioxole carbonyl group and a methoxy group, which are crucial for its biological activity.

Synthesis

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. A common method includes the condensation of 7-methoxy-2H-chromen-2-one with 2H-1,3-benzodioxole-5-carboxylic acid derivatives under acidic conditions, facilitating the formation of the desired carbonyl compound.

Antioxidant Activity

Numerous studies have demonstrated that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one | 25.4 | 30.7 |

These results indicate that the compound possesses potent radical scavenging abilities, making it a candidate for further exploration in oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various in vitro models. One study reported that it significantly inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was quantified as follows:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1200 | 800 |

| Compound (10 µM) | 400 | 300 |

This data suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Anticancer Activity

Recent research has also highlighted the anticancer effects of this compound against various cancer cell lines, including breast and colon cancer. The mechanism involves inducing apoptosis and inhibiting cell proliferation. A notable study found:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.6 |

| HT-29 (Colon) | 12.4 |

These findings indicate that the compound could serve as a lead molecule for developing new anticancer agents.

Case Studies

- Case Study on Antioxidant Effects : In a randomized controlled trial involving patients with metabolic syndrome, supplementation with derivatives of chromone showed significant improvements in oxidative stress markers compared to placebo groups.

- Case Study on Anti-inflammatory Effects : A study involving animal models of arthritis demonstrated that administration of the compound resulted in reduced joint swelling and histological improvements in tissue inflammation.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Benzodioxole-5-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT, 6h | 65% |

| Cyclization | Salicylaldehyde derivative, H₂SO₄, reflux, 12h | 78% |

| Final Coupling | K₂CO₃, DMF, 80°C, 8h | 82% |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C7, benzodioxole integration). Key signals: δ 6.8–7.4 ppm (aromatic protons), δ 3.9 ppm (methoxy) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 353.08) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the chromenone-benzodioxole junction .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from dynamic disorder or thermal motion. Strategies include:

- Multi-Temperature Data Collection : Resolve thermal ellipsoid anisotropy by collecting data at 100–150 K .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models .

- DFT Benchmarking : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with B3LYP/6-311+G(d,p) calculations .

Q. Example Data :

| Parameter | X-ray (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| C7–OCH₃ | 1.43 | 1.41 | 0.02 |

| C=O (chromenone) | 1.22 | 1.21 | 0.01 |

Advanced: What strategies optimize bioactivity through targeted structural modifications?

- Substitution at C3 : Replace the benzodioxole moiety with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition (e.g., IC₅₀ reduced from 12 μM to 3.5 μM against kinase X) .

- Methoxy Group Derivatization : Convert methoxy to hydroxyl (via BBr₃ demethylation) to improve solubility and cellular uptake .

- Hybrid Analogues : Fuse with pyrazole or thiazole rings (e.g., PTC-3 derivatives) to target HSP90 or COX-2 .

Q. SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent | None | 12.0 |

| Nitro-substituted | C3-NO₂ | 3.5 |

| Hydroxyl-substituted | C7-OH | 8.2 |

| Pyrazole hybrid | Chromenone-pyrazole | 2.1 |

Advanced: How are reaction pathways validated when intermediates are unstable?

- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track transient intermediates (e.g., acylated chromenone) .

- Computational Modeling : Gaussian 09 simulations predict energy barriers for intermediate formation (e.g., ΔG‡ = 25 kcal/mol for acylation step) .

- Isolation via Quench Methods : Rapid cooling (−78°C) and extraction stabilize intermediates for LC-MS analysis .

Basic: What are the compound’s key chemical reactivity profiles?

- Oxidation : Methoxy groups resist oxidation, but chromenone’s α,β-unsaturated ketone undergoes epoxidation with mCPBA .

- Nucleophilic Attack : The carbonyl at C2 reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

- Photochemical Reactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes .

Advanced: How do solvent effects influence crystallization for X-ray studies?

- High-Polarity Solvents : DMSO/water mixtures yield needle-like crystals but increase disorder.

- Low-Polarity Solvents : Ethyl acetate/hexane (1:3) produces block-shaped crystals with superior diffraction (R-factor < 5%) .

- Additive Screening : Glycerol (5% v/v) reduces crystal cracking during cryocooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.